Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate
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Overview
Description
Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate is an organic compound with a complex structure that includes both nitro and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate typically involves multi-step organic reactions. One common method includes the alkylation of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. This is followed by nitration of the resulting product using a nitrating agent like nitric acid in the presence of sulfuric acid. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Addition: The double bond in the allyl group can undergo addition reactions with electrophiles such as halogens.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Addition: Halogens like chlorine or bromine.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted malonates.
Addition: Formation of halogenated derivatives.
Scientific Research Applications
Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its nitro and trifluoromethyl functionalities which are common in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate: can be compared with other malonate derivatives that contain nitro and trifluoromethyl groups.
This compound: is unique due to the presence of both an allyl group and a trifluoromethyl group, which can influence its reactivity and applications.
Properties
IUPAC Name |
dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-prop-2-enylpropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-8-9(15(16,17)18)5-6-11(10)19(22)23/h4-6,8H,1,7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQMCEURAPIKOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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